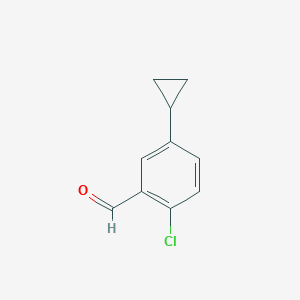
2-Chloro-5-cyclopropylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-cyclopropylbenzaldehyde is an organic compound with the molecular formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropyl group at the fifth position. This compound is used primarily in research and development within the pharmaceutical and chemical industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzaldehyde with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure the final product meets the required purity standards for its intended applications .
化学反応の分析
Types of Reactions
2-Chloro-5-cyclopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: NaOCH₃, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed
Oxidation: 2-Chloro-5-cyclopropylbenzoic acid.
Reduction: 2-Chloro-5-cyclopropylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2-Chloro-5-cyclopropylbenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic agents often involves this compound as a building block for drug candidates.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Chloro-5-cyclopropylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve the formation of covalent or non-covalent bonds with the active sites of proteins or other biomolecules .
類似化合物との比較
Similar Compounds
2-Chlorobenzaldehyde: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain contexts.
5-Cyclopropylbenzaldehyde: Lacks the chlorine atom, which can affect its electronic properties and reactivity.
2-Bromo-5-cyclopropylbenzaldehyde: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions in chemical reactions.
Uniqueness
2-Chloro-5-cyclopropylbenzaldehyde is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct steric and electronic properties. These features can enhance its reactivity and specificity in certain chemical and biological applications, making it a valuable compound in research and industrial processes .
特性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC名 |
2-chloro-5-cyclopropylbenzaldehyde |
InChI |
InChI=1S/C10H9ClO/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-7H,1-2H2 |
InChIキー |
OBSLBASKMCCVOI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=C(C=C2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13187974.png)
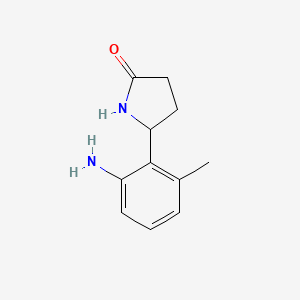
![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)

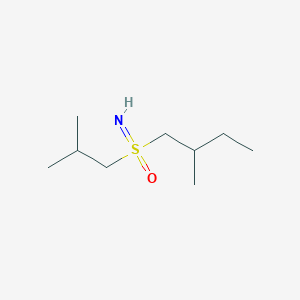
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)

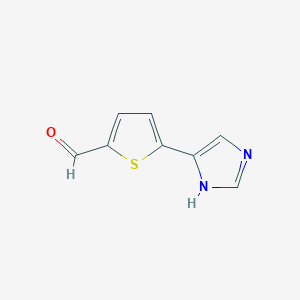
![N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13188018.png)
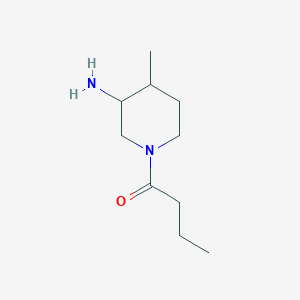
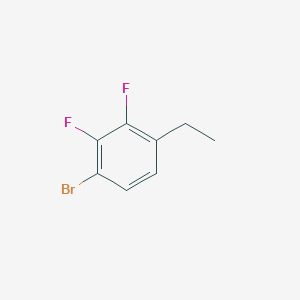

![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
